3,3-Difluoro-1-methylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid typically involves the fluorination of a piperidine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3,3-Difluoro-1-methylpiperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoropiperidine-4-carboxylic acid
- 1-Methylpiperidine-4-carboxylic acid
- 3-Fluoro-1-methylpiperidine-4-carboxylic acid
Uniqueness
3,3-Difluoro-1-methylpiperidine-4-carboxylic acid is unique due to the presence of two fluorine atoms at the 3-position, which significantly alters its chemical and biological properties compared to its analogs. This fluorination can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins .
Properties
Molecular Formula |
C7H11F2NO2 |
---|---|
Molecular Weight |
179.16 g/mol |
IUPAC Name |
3,3-difluoro-1-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c1-10-3-2-5(6(11)12)7(8,9)4-10/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
VTYCVNXPYQHNFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.